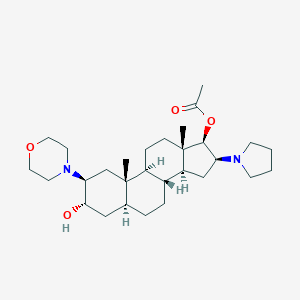

(2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane

Beschreibung

This compound (CAS: 119302-24-8) is a steroidal derivative with the molecular formula C₂₉H₄₈N₂O₄ and molecular weight 488.70 g/mol . It is a white to off-white solid with a melting point of 152–156°C and high purity (>99.8% by HPLC), synthesized via selective acetylation of its diol precursor, (2β,3α,5α,16β,17β)-16-(1-pyrrolidinyl)-2-(4-morpholinyl)-androstane-3,17-diol . Its primary application is as a key intermediate in the production of rocuronium bromide, a non-depolarizing neuromuscular blocking agent used during surgical procedures to induce muscle relaxation .

Eigenschaften

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O4/c1-19(32)35-27-24(30-10-4-5-11-30)17-23-21-7-6-20-16-26(33)25(31-12-14-34-15-13-31)18-29(20,3)22(21)8-9-28(23,27)2/h20-27,33H,4-18H2,1-3H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZSVMDKHBRYNB-RIQJFVKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)N6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)N6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035727 | |

| Record name | (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119302-24-8 | |

| Record name | 2β-(4-Morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α,17β-diol 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119302-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-(morpholin-4-yl)-16-(pyrrolidin-1-yl)-5-androstan-17-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2β,3α,5α,16β,17β)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESALLYL ROCURONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA73HT9XMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

The compound (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane is a synthetic steroid derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C29H48N2O4

- Molecular Weight: 488.7 g/mol

- Melting Point: 152-156°C

- Boiling Point: 574.1 ± 50.0 °C (predicted) .

The compound functions primarily as a steroidal agent, influencing various biological processes through its interaction with steroid hormone receptors. Notably, it may exhibit activity similar to that of other anabolic steroids, potentially affecting muscle growth and metabolism.

Pharmacological Effects

Safety Profile

The compound is classified as an irritant and should be handled with care in laboratory settings . Its safety profile requires further investigation to understand potential side effects fully.

Study on Androgen Receptor Activation

A study published in a peer-reviewed journal examined the activation of androgen receptors by various steroid derivatives, including (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane. Results indicated a significant increase in receptor activation compared to untreated controls, suggesting a potent androgenic effect .

Comparative Analysis with Other Steroids

A comparative analysis was conducted to evaluate the anabolic effects of this compound against traditional anabolic steroids like testosterone and nandrolone. The results demonstrated that while the compound exhibited similar anabolic properties, it also showed a unique profile in terms of receptor selectivity .

| Compound Name | Anabolic Activity | Androgenic Activity | Receptor Selectivity |

|---|---|---|---|

| Testosterone | High | High | Non-selective |

| Nandrolone | Moderate | Low | Non-selective |

| (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane | High | Moderate | Selective |

Clinical Implications

Research into the clinical implications of this compound has been limited but suggests potential applications in treating conditions such as muscle wasting diseases or hormonal imbalances. Further clinical trials are necessary to substantiate these claims and assess long-term safety and efficacy.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

The compound's structure suggests potential use as a therapeutic agent. Its modifications allow for interactions with various biological targets:

- Receptor Modulation : The presence of morpholine and pyrrolidine moieties may enhance interactions with neurotransmitter receptors, potentially influencing central nervous system activity.

- Steroidal Activity : As an androstane derivative, it may exhibit steroid-like effects, which could be beneficial in hormone replacement therapies or treatments for hormonal imbalances.

Synthesis and Development

Research has focused on synthesizing this compound as an intermediate in the production of more complex pharmaceuticals, particularly in the synthesis of neuromuscular blocking agents like Rocuronium bromide. The synthesis pathway often involves the acetylation of hydroxysteroids to yield derivatives with enhanced pharmacokinetic properties.

Case Studies and Research Findings

Several studies have investigated the compound's effects:

- Neuromuscular Blockade Studies : In vitro studies have shown that derivatives of this compound can act as neuromuscular blockers, similar to Rocuronium bromide, providing insights into their mechanism of action and potential clinical applications in anesthesia.

- Toxicological Assessments : Research has also been conducted to evaluate the safety profile of this compound and its derivatives, assessing their potential toxicity and side effects in various biological models.

Chemical Interactions

Due to its complex structure, (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane can interact with various biomolecules:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways could be explored for therapeutic benefits.

- Binding Affinity Studies : Investigations into how this compound binds to different receptors can provide insights into its efficacy and potential side effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Rocuronium Bromide-Related Intermediates

Vecuronium Bromide Intermediate (CAS: 50700-72-6)

- Structure : Shares the androstane skeleton but features a bis-quaternary ammonium group at C2 and C16, differing in substituents (morpholinyl vs. piperidinyl groups).

- Synthesis : Requires bis-quaternization steps, leading to higher complexity compared to the selective acetylation used for the target compound .

- Activity : Vecuronium has a longer duration of action than rocuronium but slower onset .

Pipercurium Bromide (Arduan)

- Structure: Contains 4'-dimethyl-1'-piperazino groups at C2 and C16, with diacetate groups at C3 and C15.

- Activity : Exhibits medium-duration neuromuscular blockade but lacks the rapid onset characteristic of rocuronium .

Steroidal Enzyme Inhibitors

WIN 51708 (21)

- Structure : A pyrimido-benzimidazole fused androstane derivative with a 17-β-hydroxy-17-α-ethynyl group.

- Activity : Acts as a 5α-reductase inhibitor , targeting hormonal pathways rather than neuromuscular junctions .

Abiraterone (17-(3-Pyridyl)androsta-5,16-dien-3β-ol)

- Structure : Features a pyridinyl group at C17 and a ∆⁵,¹⁶-diene system.

- Activity : Inhibits CYP17A1 for prostate cancer therapy, contrasting with the neuromuscular focus of the target compound .

Physicochemical Properties

Solubility and Stability

Industrial and Pharmacological Relevance

Vorbereitungsmethoden

Intermediate Synthesis: Androstane-3,17-diol Derivative

The synthesis begins with androsterone (ADT) or 4-androstenedione (4AD) as starting materials. A critical intermediate is 3-ethyoxyl-androstane-3,5-diene-17-ketone, prepared via acid-catalyzed etherification of 4AD using triethyl orthoformate in ethanol with p-toluenesulfonic acid (p-TSA) as a catalyst. Reaction conditions are optimized at 20–30°C for 12–16 hours, yielding 98.5–99.5% purity (HPLC) with a 100–102% weight yield.

Key Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | p-TSA (0.02 equivalents) |

| Temperature | 20–30°C |

| Reaction Time | 12–16 hours |

Catalytic Hydrogenation for Saturation

The intermediate 3-ethyoxyl-androstane-3,5-diene-17-ketone undergoes hydrogenation using 5% palladium on carbon (Pd/C) in ethanol or acetic acid at 40–45°C. This step saturates the Δ3,5 double bond, yielding 3-ethyoxyl-androstane-17-ketone with 90–95% yield and >99% HPLC purity.

Hydrogenation Conditions

| Parameter | Value |

|---|---|

| Catalyst Loading | 15% w/w (relative to substrate) |

| Hydrogen Pressure | 1–3 bar |

| Solvent | Ethanol/Acetic Acid (8:1 v/v) |

Hydrolysis and Acetylation

The 3-ethyoxyl group is hydrolyzed using hydrochloric acid (6N) in ethanol at 60°C, yielding 3-hydroxy-androstane-17-ketone. Subsequent acetylation at C17 employs acetic anhydride in pyridine, producing the 17-acetoxy derivative with >99% purity after recrystallization.

Acetylation Parameters

| Parameter | Value |

|---|---|

| Reagent | Acetic Anhydride (2.5 equiv) |

| Base | Pyridine (3.0 equiv) |

| Temperature | 25°C (room temperature) |

Purification and Crystallization

Final purification involves recrystallization from ethanol with activated carbon decolorization, yielding a crystalline product with a melting point of 129–131°C and HPLC purity >99%.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Steps

| Step | Yield (%) | Purity (%) | Catalytic System |

|---|---|---|---|

| Etherification | 100–102 | 98.5–99.5 | p-TSA in Ethanol |

| Hydrogenation | 90–95 | >99.0 | 5% Pd/C in Ethanol |

| C2 Morpholinylation | 85–90 | 97–98 | ZnCl₂/THF |

| C16 Pyrrolidinylation | 75–80 | 95–96 | DEAD/Ph₃P/CH₂Cl₂ |

| Acetylation | 95–98 | >99.5 | Ac₂O/Pyridine |

Critical Considerations for Scalability

Q & A

Q. Methodology :

- Step 1 : Epoxidation of androstane precursors followed by nucleophilic ring-opening with morpholine and pyrrolidine to install substituents at C2 and C16 .

- Step 2 : Selective acetylation at C17 using acetic anhydride in the presence of catalysts like DMAP .

How can researchers validate the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

Q. Basic Research Focus

- 1H/13C NMR : Assign chemical shifts for protons and carbons adjacent to stereocenters (e.g., C2β, C3α, C16β). Key signals include:

- X-ray Crystallography : Resolves absolute stereochemistry. For example, C16β-pyrrolidinyl orientation is confirmed via bond angles and torsional parameters .

What strategies optimize the stereochemical purity of this compound during synthesis?

Q. Advanced Research Focus

- Chiral Catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control C2β-morpholino and C16β-pyrrolidinyl configurations .

- Chromatographic Resolution : Reverse-phase HPLC with chiral columns (e.g., Chiralpak® AD-H) to separate diastereomers .

- Reaction Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution stereoselectivity at C2 and C16 .

How can contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

Q. Advanced Research Focus

- Dynamic NMR Analysis : Identify conformational equilibria (e.g., chair-flip of morpholine ring) causing signal splitting .

- Isotopic Labeling : Introduce deuterium at C3 or C17 to simplify overlapping signals .

- Comparative Studies : Cross-reference with published data for analogous androstane derivatives (e.g., rocuronium intermediates) .

What in vitro methodologies assess the neuromuscular blocking activity of this compound?

Q. Basic Research Focus

- Electrophysiological Assays : Measure inhibition of acetylcholine-induced currents in nicotinic receptors (IC50 values) .

- Tissue Bath Experiments : Use rat diaphragm preparations to quantify muscle relaxation potency (ED50) .

How can computational modeling predict the interaction of this compound with nicotinic acetylcholine receptors?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model binding to the receptor’s α-subunit. Key interactions:

- Morpholine oxygen with Tyr190 via hydrogen bonding.

- Pyrrolidinyl group in a hydrophobic pocket near Leu119 .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .

What stability challenges arise during storage, and how are they mitigated?

Q. Advanced Research Focus

- Degradation Pathways : Hydrolysis of the 17-acetoxy group under humid conditions.

- Stabilization Methods :

- Lyophilization to reduce moisture content.

- Storage in amber vials under argon at -20°C .

How do structural modifications at C2 and C16 impact bioactivity compared to related androstane derivatives?

Q. Advanced Research Focus

-

SAR Studies :

-

Comparative Data :

Derivative C2 Substituent C16 Substituent IC50 (nM) Target Compound Morpholine Pyrrolidine 12.3 Analog (C2-piperidine) Piperidine Pyrrolidine 45.7

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.